4-(2-Propenyl)-2-cyclohexen-1-one

Overview

Description

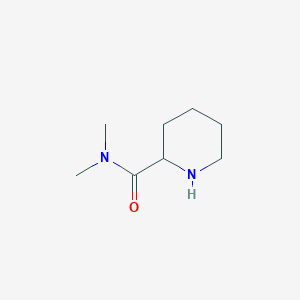

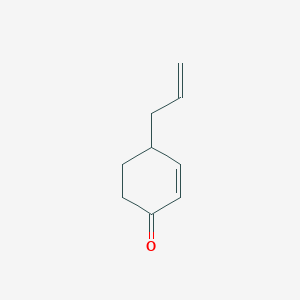

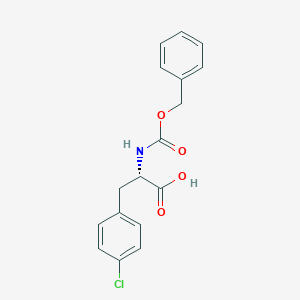

“4-(2-Propenyl)-2-cyclohexen-1-one” is a chemical compound with the molecular formula C9H12O . It is also known by several synonyms such as “4-prop-2-enylcyclohex-2-en-1-one”, “4-Allylcyclohex-2-enone”, and "4-allyl-2-cyclohexen-1-one" .

Molecular Structure Analysis

The molecular structure of “4-(2-Propenyl)-2-cyclohexen-1-one” consists of a cyclohexenone ring with a propenyl group attached . The InChI string is “InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2” and the Canonical SMILES string is "C=CCC1CCC(=O)C=C1" .Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Propenyl)-2-cyclohexen-1-one” is 136.19 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications

Antimicrobial Properties

Eugenol is renowned for its antimicrobial capabilities. It has been shown to exhibit significant antibacterial, antiviral, and antifungal activities. This makes it a valuable compound in the development of new antimicrobial agents that could be used to combat various infections. For instance, eugenol derivatives have been studied for their enhanced antimicrobial properties compared to eugenol itself, which could lead to more effective treatments .

Anticancer Research

In the realm of cancer research , eugenol has drawn attention due to its potential anticancer properties . Studies have explored its use as a component in therapeutic strategies against human lung cancer. The compound’s ability to induce apoptosis and inhibit proliferation in cancer cells makes it a subject of interest for developing novel anticancer drugs .

Anti-inflammatory and Antioxidant Uses

Eugenol’s anti-inflammatory and antioxidant properties have been widely recognized. These characteristics are particularly beneficial in the context of chronic diseases where inflammation and oxidative stress play a crucial role. Eugenol could be incorporated into treatments aimed at reducing inflammation and oxidative damage in various diseases .

Dental and Oral Health Applications

Due to its analgesic and antiseptic qualities, eugenol is a staple in dental care . It’s used in dental materials and as a local anesthetic. Its efficacy in reducing pain and eliminating pathogens makes it an essential component in dental procedures and products aimed at maintaining oral health .

Management of Diabetes

Research has indicated that eugenol may have a role in the management of diabetes . Its effects on insulin secretion and blood glucose levels are being studied, with the potential to develop new treatments or dietary supplements that could help manage diabetes more effectively .

Neurological Applications

Eugenol has shown promise in the amelioration of neurological problems . Its neuroprotective effects could lead to the development of treatments for neurodegenerative diseases or as a supplement to improve cognitive function and brain health .

Future Directions

The future directions for “4-(2-Propenyl)-2-cyclohexen-1-one” and similar compounds could involve further exploration of their potential applications. For instance, eugenol and its analogues have been studied for their antifungal properties . Similarly, lignin-derived chemicals, including phenylpropanoids like “4-(2-Propenyl)-2-cyclohexen-1-one”, could be explored for their potential in sustainable biorefineries .

Mechanism of Action

- Eugenol primarily interacts with specific molecular targets in biological systems. One of its key targets is the GABA A receptor . Eugenol acts as a positive allosteric modulator of this receptor, which plays a crucial role in neuronal inhibition and neurotransmission .

- Additionally, eugenol has been studied for its antifungal activity against phytopathogenic fungi such as Aspergillus, Penicillium, Emericella, and Fusarium species .

- Eugenol is slightly soluble in water but dissolves well in ethanol, chloroform, ether, and oils .

- Its melting point is around -12 to -10 °C, and it boils at 254 °C .

- In fungi, eugenol disrupts cell membranes and inhibits growth, making it an effective antifungal agent .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

4-prop-2-enylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449502 | |

| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Propenyl)-2-cyclohexen-1-one | |

CAS RN |

4166-61-4 | |

| Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)